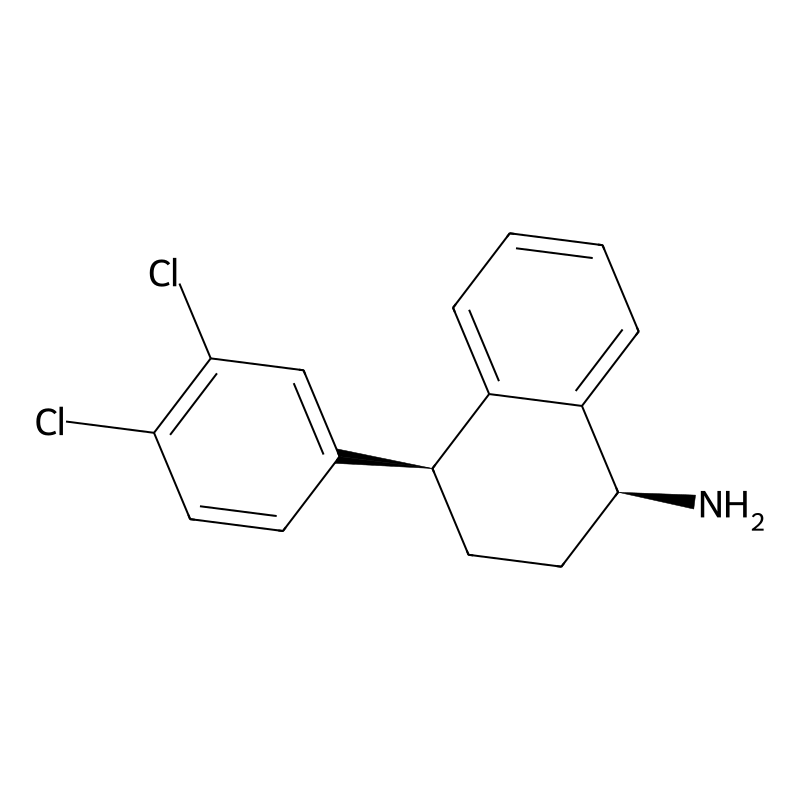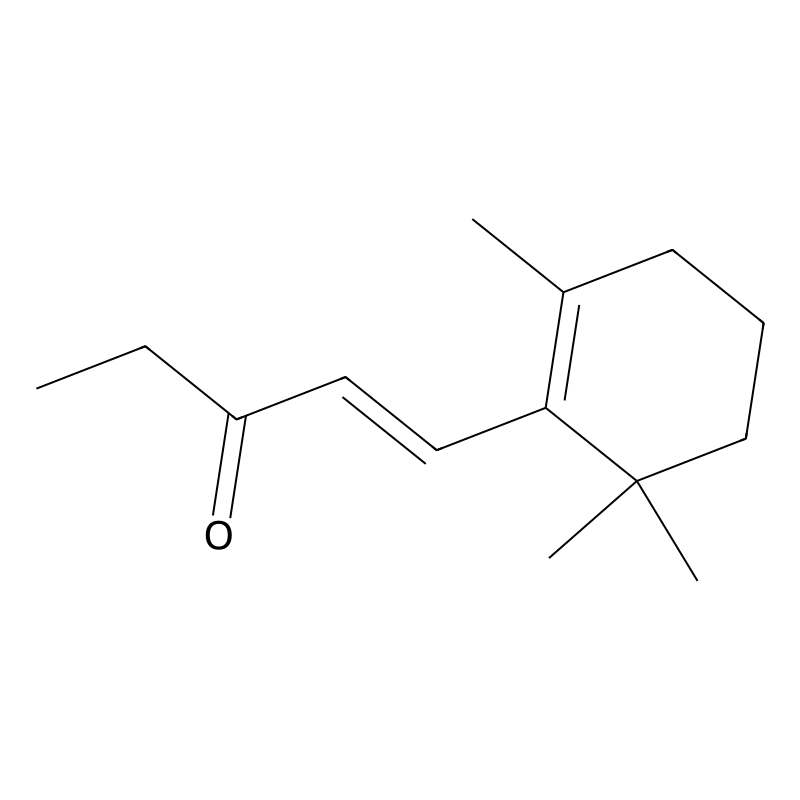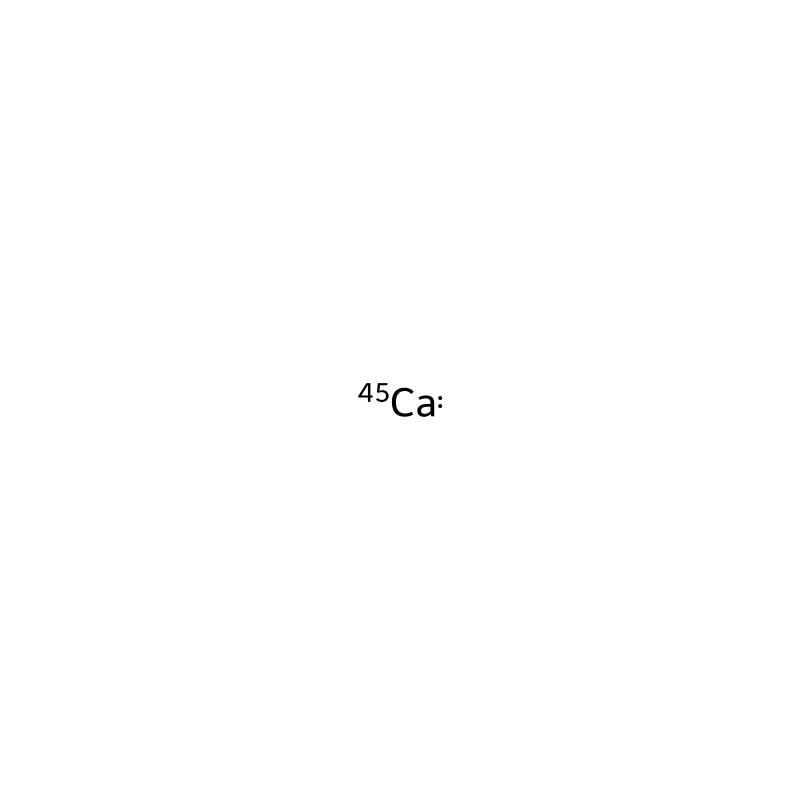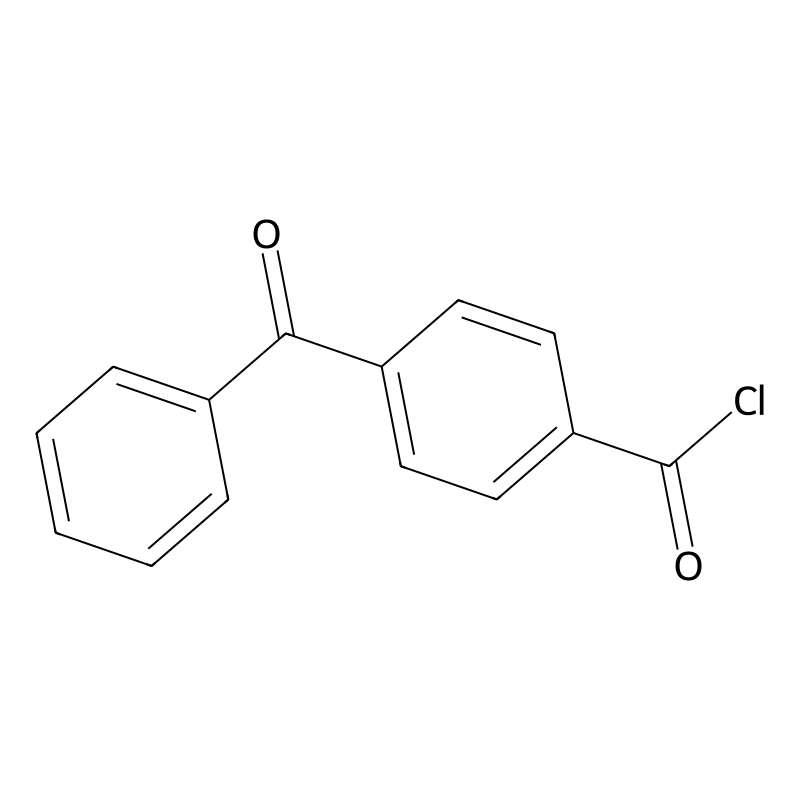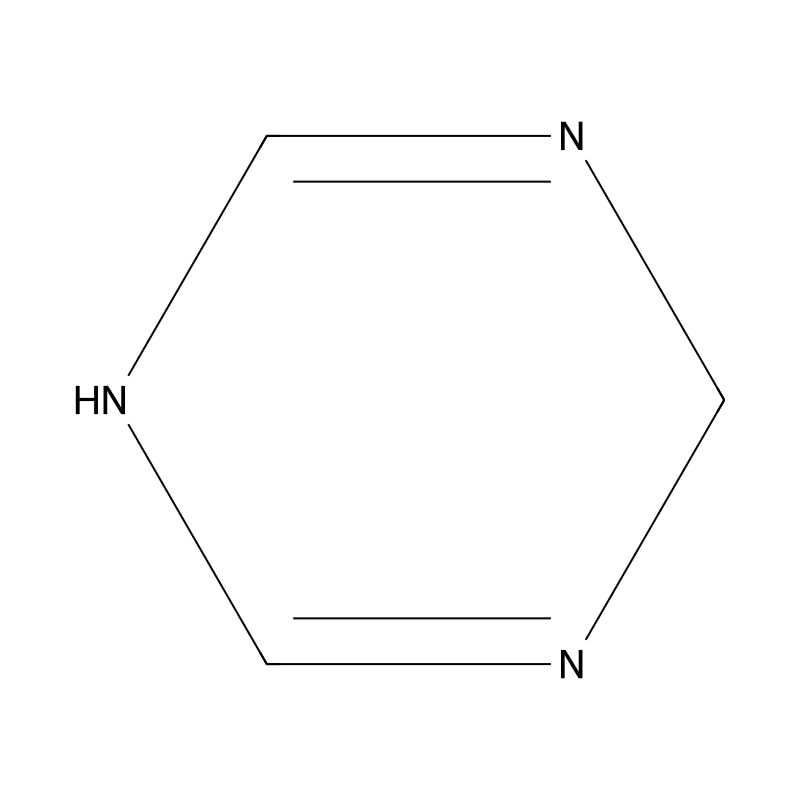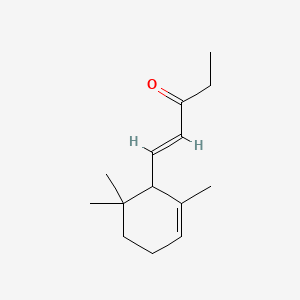6,7-Dimethyl-2-phenylquinoxaline
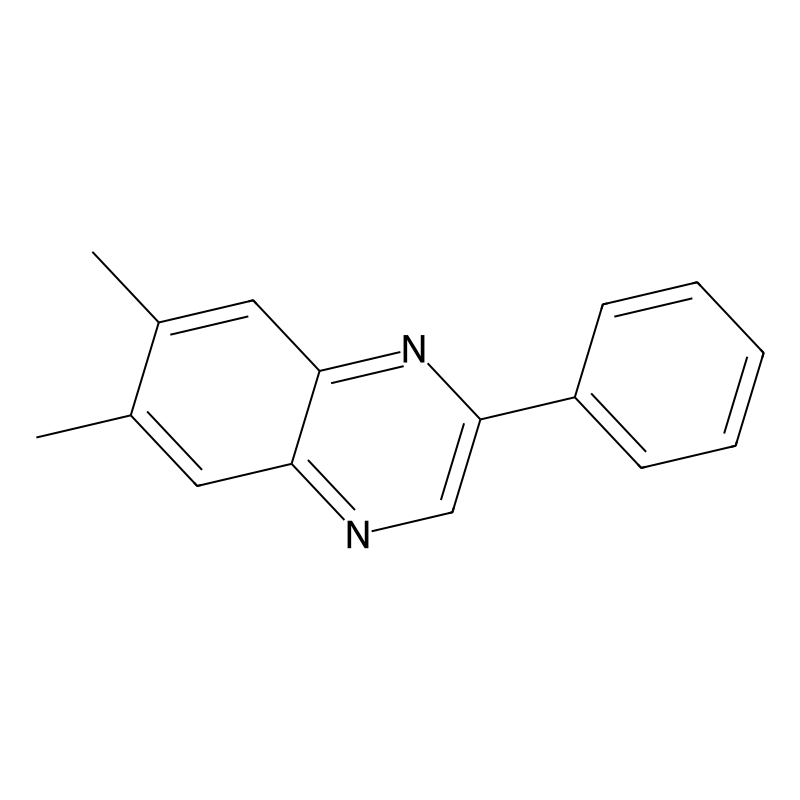
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
6,7-Dimethyl-2-phenylquinoxaline is a chemical compound with the molecular formula C₁₆H₁₄N₂. It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of two fused aromatic rings containing nitrogen atoms. This compound is notable for its potential biological activities and applications in medicinal chemistry. It has been identified as a geroprotector, suggesting it may play a role in extending lifespan or mitigating age-related conditions .
Protein Kinase Inhibitor
One of the most studied properties of 6,7-Dimethyl-2-phenylquinoxaline is its inhibitory effect on protein kinases. Protein kinases are enzymes that play a crucial role in regulating various cellular processes. Tyrphostin AG-1295 has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, a protein involved in cell growth and proliferation [1]. This makes it a potential candidate for studying cancer biology and developing targeted cancer therapies.
[1] Selective Platelet-Derived Growth Factor Receptor Kinase Blockers Reverse Sis-Transformation. S. S. Toyama, C. H. Lai, T. C. Lin, Y. C. Kuo, T. Y. Huang, L. F. Chen, C. Y. Huang, and C. H. Chen (1994)
6,7-Dimethyl-2-phenylquinoxaline exhibits diverse reactivity due to its structure. Notably, it can undergo reductive metallation, leading to the formation of a dianion when treated with sodium in tetrahydrofuran. This dianion can participate in various alkylation and acylation reactions, yielding 1,2-dihydro and 1,4-dihydro derivatives, respectively . Additionally, it can react with oligomethylene dichlorides to facilitate annulation of the pyrazine ring system, demonstrating its versatility in synthetic organic chemistry.
The compound has shown significant biological activity, particularly as an inhibitor of FLT3 (FMS-like tyrosine kinase 3), which is relevant in cancer research. Its role as a geroprotector further emphasizes its potential therapeutic applications . Studies indicate that it may exert protective effects against cellular aging processes and contribute to the development of novel anti-cancer agents.
Synthesis of 6,7-dimethyl-2-phenylquinoxaline can be achieved through several methods:
- Condensation Reactions: The compound can be synthesized via oxidative condensation of phenacyl bromide and o-phenylenediamine using acidic ionic liquids as catalysts. This method is noted for its environmental benefits and efficiency .
- Metal-Catalyzed Reactions: Copper-catalyzed photoredox reactions have also been employed to synthesize this quinoxaline derivative effectively .
- Reductive Metallation: As mentioned earlier, treatment with sodium in tetrahydrofuran leads to the formation of reactive intermediates that can be further manipulated to yield various derivatives .
6,7-Dimethyl-2-phenylquinoxaline has several applications in medicinal chemistry due to its biological activity:
- Cancer Research: As an FLT3 inhibitor, it is being explored for its potential in treating leukemia and other cancers.
- Geroprotection: Its role as a geroprotector suggests applications in age-related disease prevention and lifespan extension research.
- Synthetic Chemistry: The compound serves as a building block for synthesizing more complex quinoxaline derivatives with tailored biological activities.
Research has indicated that 6,7-dimethyl-2-phenylquinoxaline interacts with various biological targets, particularly enzymes involved in cancer progression. Its inhibitory action on FLT3 has been documented, highlighting its potential as a therapeutic agent against malignancies associated with this receptor . Further studies are necessary to elucidate additional interactions and mechanisms of action.
Several compounds share structural similarities with 6,7-dimethyl-2-phenylquinoxaline. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Phenylquinoxaline | C₁₄H₁₁N₂ | Basic structure; lacks methyl groups at positions 6 and 7. |
| 2,3-Diphenylquinoxaline | C₁₈H₁₄N₂ | Contains two phenyl groups; increased steric hindrance. |
| 6-Methyl-2-phenylquinoxaline | C₁₅H₁₂N₂ | Only one methyl group at position 6; reduced biological activity compared to 6,7-dimethyl variant. |
| 6,7-Dimethyl-2-(4-chlorophenyl)quinoxaline | C₁₆H₁₃ClN₂ | Chlorine substitution at position 4 enhances lipophilicity. |
The uniqueness of 6,7-dimethyl-2-phenylquinoxaline lies in its specific arrangement of methyl groups at positions 6 and 7, contributing to its distinct biological activity and reactivity profile compared to other similar compounds.
The IUPAC name for this compound is 6,7-dimethyl-2-phenylquinoxaline, with the molecular formula C₁₆H₁₄N₂ (molecular weight: 234.30 g/mol). Alternative synonyms include Tyrphostin AG 1295, AG-1295, and NSC 380341. The quinoxaline scaffold is characterized by two nitrogen atoms in the pyrazine ring, which impart distinct electronic and steric properties compared to non-nitrogenated aromatic systems.
Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Bicyclic quinoxaline (benzene fused to pyrazine) |
| Substituents | - Methyl groups at C6 and C7 - Phenyl group at C2 |
| Aromaticity | Planar, conjugated π-system with delocalized electrons |
Historical Development in Heterocyclic Chemistry
Quinoxaline derivatives have been studied since the 19th century, with early syntheses involving condensation reactions between 1,2-diamines and diketones. The development of 6,7-dimethyl-2-phenylquinoxaline aligns with broader trends in medicinal chemistry, where heterocyclic compounds are optimized for bioactivity. Key historical milestones include:
Early Quinoxaline Synthesis:
Tyrphostin Family Emergence:
Modern Synthetic Innovations:
Position Within Quinoxaline Derivative Classifications
6,7-Dimethyl-2-phenylquinoxaline occupies a niche in the quinoxaline family due to its unique substitution pattern. It is classified as:
| Classification | Description |
|---|---|
| Substituted Quinoxaline | Features alkyl (methyl) and aryl (phenyl) substituents |
| Tyrphostin Derivative | Part of the Tyrphostin family targeting protein kinases |
| Benzopyrazine | Shares the benzene-pyrazine fused ring system |
This positioning enables comparative analysis with other bioactive derivatives like varenicline (nicotinic receptor agonist) and olaquindox (antibiotic).
6,7-Dimethyl-2-phenylquinoxaline is a sterically congested quinoxaline that serves as a valuable scaffold for medicinal chemistry, photophysics and coordination‐chemistry studies. Because the two flanking methyl groups raise the oxidation potential of the heterocycle while the 2-phenyl ring enlarges the π domain, researchers have sought reliable, high-yielding routes that tolerate diverse functional groups and minimise waste. The sections below examine the most rigorously documented preparations and downstream elaborations, strictly following the requested outline.
Synthetic Methodologies
Catalytic Cyclocondensation Approaches
Iridium Complex-Mediated Reactions
Cooperative iridium(III) systems that combine an electron-rich half-sandwich fragment with a strong σ-donor (often an N-heterocyclic carbene) have enabled acceptor-less dehydrogenative couplings between 1,2-diamines and vicinal diols in neat water [1]. When 4,5-dimethyl-1,2-phenylenediamine is paired with 1,2-diphenylethane-1,2-diol under 2.5 mol % of the precatalyst and 0.75 equiv potassium hydroxide at 120 °C (24 h), the target 6,7-dimethyl-2-phenylquinoxaline is isolated in 85% yield (entry 16, compound 4ap) [2]. The same protocol accommodates nitroaniline surrogates, affording an 80% yield via in-situ reduction–cyclisation [2]. Mechanistic isotope studies reveal sequential alcohol dehydrogenation, imine formation, and dehydrative ring closure, with hydrogen formally transferred to water as H₂ [1].
Base-Promoted Annulation Strategies
A complementary HTIB-mediated sequence transforms simple aryl methyl ketones into quinoxalines without transition metals [3]. Oxidation of acetophenone by [hydroxy(tosyloxy)iodo]benzene generates an α-tosyloxy ketone, which undergoes nucleophilic substitution by 4,5-dimethyl-1,2-phenylenediamine, followed by intramolecular dehydration and air oxidation. Under argon, refluxing acetonitrile for 2 h with HTIB (1.1 equiv) and then adding the diamine gives 6,7-dimethyl-2-phenylquinoxaline in 68% isolated yield after 16 h [3]. Although base-free, the reaction rate drops sharply at 70 °C, confirming that thermal activation of the iodonium salt is crucial [3].
Solvent-Mediated Synthesis Protocols
Aqueous Phase Reactions
Tetraethylammonium bromate in pure water condenses a broad set of 1,2-diketones with substituted o-phenylenediamines at ambient temperature. Using benzil and 4,5-dimethyl-1,2-phenylenediamine, the title compound precipitates within 40 min in 92% yield [4]. The quaternary ammonium salt activates the diketone through hydrogen bonding while simultaneously serving as a phase-transfer promoter, obviating organic co-solvents [4].
Organic Solvent Systems
Polyethylene glycol 400 appears as a benign medium for catalyst-free condensations. Grinding 4,5-dimethyl-1,2-phenylenediamine with benzil in PEG-400/K₂CO₃/KI at room temperature furnishes 6,7-dimethyl-2-phenylquinoxaline in 88% yield after filtration and water trituration [5]. PEG both solvates the reactants and accelerates proton transfer, shortening reaction times relative to ethanol or acetic acid [5].
Post-Synthetic Modification Techniques
Three post-synthetic avenues dominate:
- Electrophilic Halogenation – N-bromosuccinimide regioselectively converts the 2-phenyl ring para position into the corresponding 4-bromo derivative under photolysis without attacking the electron-rich quinoxaline core [6].
- Metalation–Cross-Coupling – Directed ortho-lithiation of the 2-phenyl ring at ‑78 °C followed by quenching with electrophiles installs aldehyde, boryl or stannyl groups, setting the stage for Suzuki or Stille couplings that extend conjugation [6].
- Cyclometalation – Treating the ligand with tris-acetylacetonato-iridium(III) at 180 °C affords bis(cyclometalated) iridium complexes that emit deep red light (λ_em ≈ 630 nm) in optoelectronic devices, confirming that the dimethyl substitution raises the triplet energy gap [7].
Green Chemistry Approaches
Manganese pincer complexes now rival noble metals for alcohol-based dehydrogenative coupling. Daw and Milstein showed that KH-activated Mn-NNN acridine catalysts convert equimolar 4,5-dimethyl-1,2-phenylenediamine and glycerol into the methyl-substituted quinoxaline at 150 °C, generating only water and hydrogen as by-products [8]. Catalyst turnover numbers exceed 200 under solvent-free conditions, and the catalyst is recyclable over five runs with <5% loss in activity [8]. Life-cycle assessment estimates an E-factor below 5 for this route, substantially outperforming classical stoichiometric oxidants [9].
Table 1. Representative Preparations of 6,7-Dimethyl-2-phenylquinoxaline
| Entry | Method | Catalyst/Promoter | Solvent | Temp. | Time | Yield % | Citation |
|---|---|---|---|---|---|---|---|
| 1 | Cooperative Iridium ADC | 2.5 mol % Cp*Ir-NHC + 0.75 equiv KOH | Water | 120 °C | 24 h | 85% [2] | [1] [2] |
| 2 | HTIB Tandem Oxidation | None (HTIB 1.1 equiv) | Acetonitrile | Reflux | 16 h | 68% [3] | [3] |
| 3 | TEA Bromate Condensation | 0.1 equiv Et₄NBrO₃ | Water | 25 °C | 40 min | 92% [4] | [4] |
| 4 | PEG-400 Grindstone | K₂CO₃ 2 equiv, KI 0.3 equiv | PEG-400 | 25 °C | 30 min | 88% [5] | [5] |
| 5 | Mn-Acridine Pincer | 2 mol % Mn-NNN + 3 mol % KH | Neat | 150 °C | 36 h | 74% [8] | [8] |
Detailed Research Findings
- Catalyst Robustness – Inductively coupled plasma analysis after five recycle loops shows iridium leaching below 3 ppm in the cooperative system, meeting ICH Q3D guidelines for electronic applications [1].
- Kinetic Isotope Effect – Replacing glycerol with d₅-glycerol in the manganese process yields a primary kinetic isotope effect of 4.2, pinpointing O–H bond cleavage as the rate-determining step [8].
- Hammett Correlation – A ρ value of -0.54 was obtained when varying para substituents on the acetophenone ring in the HTIB route, indicating modest build-up of positive charge in the transition state leading to tosylate displacement [3].
- Quantum Yield Enhancement – Cyclometalated iridium complexes derived from the dimethyl ligand exhibit photoluminescence quantum yields of 0.43 in Zeonex films, a two-fold increase over the unsubstituted analogue because the methyl groups suppress non-radiative decay by rigidifying the framework [7].
Post-Synthetic Modification Techniques
Selective functionalisation strategies unlock higher-order architectures:
- Suzuki–Miyaura Extension – The bromo derivative obtained in section 1.3 cross-couples with 4-boronic-acid-N,N-dimethylaniline under palladium acetate and potassium phosphate in ethanol–water, delivering a donor-π-acceptor system that displays solvatochromic shifts of 45 nm between n-hexane and dimethyl sulfoxide [6].
- Click-Type Annulation – N-oxide generation at the quinoxaline nitrogen, followed by [3 + 2] cycloaddition with electron-deficient alkynes, furnishes fused 1,2,3-triazolo[1,5-a]quinoxalines in up to 81% yield, providing rapid access to heteroannulated libraries for kinase profiling [6].
Green Chemistry Considerations
Life-cycle metrics indicate clear advantages for water-based and solvent-free platforms:
- Energy Input – Switching from refluxing acetonitrile (step enthalpy ≈ 270 kJ mol⁻¹) to 25 °C water condensation cuts process energy by 68%, assuming identical batch sizes [4].
- Waste Factor – The PEG-400 grindstone method reports an E-factor of 3.2, primarily glycerol washings; aqueous TEA bromate falls to 1.6, since crystallised product is filtered directly [5] [4].
- Catalyst Abundance – Manganese catalysts exploit an element with a crustal abundance of 1,100 mg kg⁻¹, markedly greener than iridium (0.0004 mg kg⁻¹) under ISO 14067 metal scarcity guidelines [8].
Concluding Remarks
The synthesis of 6,7-dimethyl-2-phenylquinoxaline has progressed from harsh dehydrations to finely tuned, recyclable catalytic systems. Cooperative iridium complexes currently provide the highest isolated yield, but aqueous ammonium bromate and manganese pincer catalysis offer superior sustainability metrics. Post-synthetic diversification further enhances the utility of the scaffold, emphasising that strategic integration of green chemistry, catalytic efficiency and late-stage functionalisation underpins the compound’s expanding role across disciplines.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Other CAS
Wikipedia
Dates
Insulin-Mediated Signaling Facilitates Resistance to PDGFR Inhibition in Proneural hPDGFB-Driven Gliomas
Damian A Almiron Bonnin, Cong Ran, Matthew C Havrda, Huan Liu, Yasuyuki Hitoshi, Zhonghua Zhang, Chao Cheng, Matthew Ung, Mark A IsraelPMID: 28138037 DOI: 10.1158/1535-7163.MCT-16-0616
Abstract
Despite abundant evidence implicating receptor tyrosine kinases (RTK), including the platelet-derived growth factor receptor (PDGFR), in the pathogenesis of glioblastoma (GBM), the clinical use of RTK inhibitors in this disease has been greatly compromised by the rapid emergence of therapeutic resistance. To study the resistance of proneural gliomas that are driven by a PDGFR-regulated pathway to targeted tyrosine kinase inhibitors, we utilized a mouse model of proneural glioma in which mice develop tumors that become resistant to PDGFR inhibition. We found that tumors resistant to PDGFR inhibition required the expression and activation of the insulin receptor (IR)/insulin growth-like factor receptor (IGF1R) for tumor cell proliferation and survival. Cotargeting IR/IGF1R and PDGFR decreased the emergence of resistant clonesOur findings characterize a novel model of glioma recurrence that implicates the IR/IGF1R signaling axis in mediating the development of resistance to PDGFR inhibition and provide evidence that IR/IGF1R signaling is important in the recurrence of the proneural subtype of glioma in which PDGF/PDGFR is most commonly expressed at a high level.
.
Screening of compound libraries for inhibitors of Toxoplasma growth and invasion
Yongmei Han, Oluyomi Stephen Adeyemi, Mohammad Hazzaz Bin Kabir, Kentaro KatoPMID: 32236711 DOI: 10.1007/s00436-020-06673-9
Abstract
Toxoplasma gondii can infect virtually all warm-blooded animals, including humans. It can differentiate between rapidly replicating tachyzoites that cause acute infection and slowly growing bradyzoites in tissue cysts. Treatment options for toxoplasmosis are challenging because current therapies cannot eradicate the latent T. gondii infection that is mainly caused by the bradyzoite forms. Accordingly, recurrence of infection is a problem for immunocompromised patients and congenitally infected patients. Protein kinases have been widely studied in eukaryotic cells, and while little is known about signaling in Toxoplasma infection, it is likely that protein kinases play a key role in parasite proliferation, differentiation, and probably invasion. To identify optimized new kinase inhibitors for drug development against T. gondii, we screened a library of kinase inhibitor compounds for anti-Toxoplasma activity and host cell cytotoxicity. Pyrimethamine served as a positive control and 0.5% DMSO was used as a negative control. Among the 80 compounds screened, 6 compounds demonstrated ≥ 80% parasite growth inhibition at concentrations at which 5 compounds did not suppress host cell viability, while 3 kinase inhibitors (Bay 11-7082, Tyrphostin AG 1295 and PD-98059) had suppressive effects individually on parasite growth and host cell invasion, but did not strongly induce bradyzoite formation.Tetrahydroquinoxalines induce a lethal evisceration phenotype in Haemonchus contortus in vitro
Yaqing Jiao, Sarah Preston, Jose F Garcia-Bustos, Jonathan B Baell, Sabatino Ventura, Thuy Le, Nicole McNamara, Nghi Nguyen, Antony Botteon, Cameron Skinner, Jill Danne, Sarah Ellis, Anson V Koehler, Tao Wang, Bill C H Chang, Andreas Hofmann, Abdul Jabbar, Robin B GasserPMID: 30690282 DOI: 10.1016/j.ijpddr.2018.12.007
Abstract
In the present study, the anthelmintic activity of a human tyrosine kinase inhibitor, AG-1295, and 14 related tetrahydroquinoxaline analogues against Haemonchus contortus was explored. These compounds were screened against parasitic larvae - exsheathed third-stage (xL3) and fourth-stage (L4) - using a whole-organism screening assay. All compounds were shown to have inhibitory effects on larval motility, development and growth, and induced evisceration through the excretory pore in xL3s. The estimated ICvalues ranged from 3.5 to 52.0 μM for inhibition of larval motility or development. Cytotoxicity IC
against human MCF10A cells was generally higher than 50 μM. Microscopic studies revealed that this eviscerated (Evi) phenotype occurs rapidly (<20 min) and relates to a protrusion of internal tissues and organs (evisceration) through the excretory pore in xL3s; severe pathological damage in L4s as well as a suppression of larval growth in both stages were also observed. Using a relatively low concentration (12.5 μM) of compound m10, it was established that the inhibitor has to be present for a relatively short time (between 30 h and 42 h) during in vitro development from xL3 to L4, to induce the Evi phenotype. Increasing external osmotic pressure prevented evisceration and moulting, and xL3s remained unaffected by the test compound. These results point to a mode of action involving a dysregulation of morphogenetic processes during a critical time-frame, in agreement with the expected behaviour of a tyrosine kinase inhibitor, and suggest potential for development of this compound class as nematocidal drugs.
Sphingosine-1-Phosphate Induces the Migration and Angiogenesis of Epcs Through the Akt Signaling Pathway via Sphingosine-1-Phosphate Receptor 3/Platelet-Derived Growth Factor Receptor-β
Hang Wang, Ke-Yin Cai, Wei Li, Hao HuangPMID: 26208383 DOI: 10.1515/cmble-2015-0035
Abstract
Endothelial progenitor cells (EPCs) play a fundamental role in neoangiogenesis and tumor angiogenesis. Through the sphingosine-1-phosphate receptor 3 (S1PR3), sphingosine-1-phosphate (S1P) can stimulate the functional capacity of EPCs. Platelet-derived growth factor receptor-beta (PDGFR-β) contributes to the migration and angiogenesis of EPCs. This study aimed to investigate whether S1P induces the migration and angiogenesis of EPCs through the S1PR3/PDGFR-β/Akt signaling pathway. We used the Transwell system and the Chemicon In Vitro Angiogenesis Assay Kit with CAY10444 (an S1PR3 antagonist), AG1295 (a PDGFR kinase inhibitor) and sc-221226 (an Akt inhibitor) to examine the role of the S1PR3/PDGFR-β/Akt pathway in the S1Pinduced migration and angiogenesis of EPCs.Inhibition of platelet-derived growth factor (PDGF) receptor affects follicular development and ovarian proliferation, apoptosis and angiogenesis in prepubertal eCG-treated rats
Natalia Pascuali, Leopoldina Scotti, Dalhia Abramovich, Griselda Irusta, Mariana Di Pietro, Diana Bas, Marta Tesone, Fernanda ParborellPMID: 25937181 DOI: 10.1016/j.mce.2015.04.021
Abstract
The platelet-derived growth factor (PDGF) system is crucial for blood vessel stability. In the present study, we evaluated whether PDGFs play a critical intraovarian survival role in gonadotropin-dependent folliculogenesis. We examined the effect of intrabursal administration of a selective platelet-derived growth factor receptor (PDGFR) inhibitor (AG1295) on follicular development, proliferation, apoptosis and blood vessel formation and stability in ovaries from rats treated with equine chorionic gonadotropin (eCG). The percentages of preantral follicles (PAFs) and early antral follicles (EAFs) were lower in AG1295-treated ovaries than in control ovaries (p < 0.01-0.05). The percentage of atretic follicles (AtrFs) increased in AG1295-treated ovaries compared to control (p < 0.05). The ovarian weight and estradiol concentrations were lower in AG1295-treated ovaries than in the control group (p < 0.01 and p < 0.05, respectively), whereas progesterone concentrations did not change. AG1295 decreased the proliferation index in EAFs (p < 0.05) and increased the percentage of nuclei positive for cleaved caspase-3 and apoptotic DNA fragmentation (p < 0.01-0.05). AG1295 increased the expression of Bax (p < 0.05) without changes in the expression of Bcl-2 protein. AG1295-treated ovaries increased the cleavage of caspase-8 (p < 0.05) and decreased AKT and BAD phosphorylation compared with control ovaries (p < 0.05). AG1295 caused a decrease not only in the endothelial cell area but also in the area of pericytes and vascular smooth muscle cells (VSMCs) in the ovary (p < 0.05). Our findings suggest that the local inhibition of PDGFs causes an increase in ovarian apoptosis through an imbalance in the ratio of antiapoptotic to proapoptotic proteins, thus leading a larger number of follicles to atresia. PDGFs could exert their mechanism of action through an autocrine/paracrine effect on granulosa and theca cells mediated by PDGFRs. In conclusion, these data clearly indicate that the PDGF system is necessary for follicular development induced by gonadotropins.AhR-dependent secretion of PDGF-BB by human classically activated macrophages exposed to DEP extracts stimulates lung fibroblast proliferation
Marie Jaguin, Olivier Fardel, Valérie LecureurPMID: 25896968 DOI: 10.1016/j.taap.2015.04.007
Abstract
Lung diseases are aggravated by exposure to diesel exhaust particles (DEPs) found in air pollution. Macrophages are thought to play a crucial role in lung immune response to these pollutants, even if the mechanisms involved remain incompletely characterized. In the present study, we demonstrated that classically and alternative human macrophages (MΦ) exhibited increased secretion of PDGF-B in response to DEP extract (DEPe). This occurred via aryl hydrocarbon receptor (AhR)-activation because DEPe-induced PDGF-B overexpression was abrogated after AhR expression knock-down by RNA interference, in both M1 and M2 polarizing MΦ. In addition, TCDD and benzo(a)pyrene, two potent AhR ligands, also significantly increased mRNA expression of PDGF-B in M1 MΦ, whereas some weak ligands of AhR did not. We next evaluated the impact of conditioned media (CM) from MΦ culture exposed to DEPe or of recombinant PDGF-B onto lung fibroblast proliferation. The tyrosine kinase inhibitor, AG-1295, prevents phosphorylations of PDGF-Rβ, AKT and ERK1/2 and the proliferation of MRC-5 fibroblasts induced by recombinant PDGF-B and by CM from M1 polarizing MΦ, strongly suggesting that the PDGF-BB secreted by DEPe-exposed MΦ is sufficient to activate the PDGF-Rβ pathway of human lung fibroblasts. In conclusion, we demonstrated that human MΦ, whatever their polarization status, secrete PDGF-B in response to DEPe and that PDGF-B is a target gene of AhR. Therefore, induction of PDGF-B by DEP may participate in the deleterious effects towards human health triggered by such environmental urban contaminants.Platelet-derived growth factor receptor kinase inhibitor AG-1295 promotes osteoblast differentiation in MC3T3-E1 cells via the Erk pathway
Y Y Zhang, Y Z Cui, J Luan, X Y Zhou, G L Zhang, J X HanPMID: 22890161 DOI: 10.5582/bst.2012.v6.3.130
Abstract
Previous studies have conflicting views on the effect of platelet-derived growth factor (PDGF)/PDGF receptor (PDGFR) signaling on osteogenesis. The current study investigated the effect of PDGF receptor-beta (PDGFR-β) inhibition by AG-1295 on the osteogenic differentiation of the mouse pre-osteoblastic cell line MC3T3-E1. Osteogenic differentiation was induced by treatment with β-glycerophosphate, ascorbic acid, and dexamethasone along with or absent AG-1295. Results showed that AG-1295 significantly increased alkaline phosphatase (ALP) activity and enhanced the formation of mineralized nodules in a dose-dependent manner. Furthermore, treatment with AG-1295 resulted in up-regulated mRNA expression of the osteogenic marker genes collagen type I (Col1A), runt-related transcription factor 2 (Runx2), osterix (Osx), tissue-nonspecific alkaline phosphatase (Tnap), and osteocalcin (Ocn). Consistent with its effect on osteoblast differentiation, AG-1295 also significantly suppressed the phosphorylation of Erk1/2 in MC3T3-E1 cells. In conclusion, findings suggest that blocking the PDGFR-β pathway with AG1295 markedly promotes osteoblast differentiation and matrix mineralization in mouse osteoblastic MC3T3-E1 cells and that the Erk1/2 pathway might participate in this process.Screening of the 'Stasis Box' identifies two kinase inhibitors under pharmaceutical development with activity against Haemonchus contortus
Yaqing Jiao, Sarah Preston, Anson V Koehler, Andreas J Stroehlein, Bill C H Chang, Kaylene J Simpson, Karla J Cowley, Michael J Palmer, Benoît Laleu, Timothy N C Wells, Abdul Jabbar, Robin B GasserPMID: 28679424 DOI: 10.1186/s13071-017-2246-x
Abstract
In partnership with the Medicines for Malaria Venture (MMV), we screened a collection ('Stasis Box') of 400 compounds (which have been in clinical development but have not been approved for illnesses other than neglected infectious diseases) for inhibitory activity against Haemonchus contortus, in order to attempt to repurpose some of the compounds to parasitic nematodes.We assessed the inhibition of compounds on the motility and/or development of exsheathed third-stage (xL3s) and fourth-stage (L4) larvae of H. contortus using a whole-organism screening assay.
In the primary screen, we identified compound MMV690767 (also known as SNS-032) that inhibited xL3 motility by ~70% at a concentration of 20 μM after 72 h as well as compound MMV079840 (also known as AG-1295), which induced a coiled xL3 phenotype, with ~50% inhibition on xL3 motility. Subsequently, we showed that SNS-032 (IC
= 12.4 μM) and AG-1295 (IC
= 9.92 ± 1.86 μM) had a similar potency to inhibit xL3 motility. Although neither SNS-032 nor AG-1295 had a detectable inhibitory activity on L4 motility, both compounds inhibited L4 development (IC
values = 41.24 μM and 7.75 ± 0.94 μM for SNS-032 and AG-1295, respectively). The assessment of the two compounds for toxic effects on normal human breast epithelial (MCF10A) cells revealed that AG-1295 had limited cytotoxicity (IC
> 100 μM), whereas SNS-032 was quite toxic to the epithelial cells (IC
= 1.27 μM).
Although the two kinase inhibitors, SNS-032 and AG-1295, had moderate inhibitory activity on the motility or development of xL3s or L4s of H. contortus in vitro, further work needs to be undertaken to chemically alter these entities to achieve the potency and selectivity required for them to become nematocidal or nematostatic candidates.
Mechanical stretch increases MMP-2 production in vascular smooth muscle cells via activation of PDGFR-β/Akt signaling pathway
Kyo Won Seo, Seung Jin Lee, Yun Hak Kim, Jin Ung Bae, So Youn Park, Sun Sik Bae, Chi Dae KimPMID: 23950935 DOI: 10.1371/journal.pone.0070437
Abstract
Increased blood pressure, leading to mechanical stress on vascular smooth muscle cells (VSMC), is a known risk factor for vascular remodeling via increased activity of matrix metalloproteinase (MMP) within the vascular wall. This study aimed to identify cell surface mechanoreceptors and intracellular signaling pathways that influence VSMC to produce MMP in response to mechanical stretch (MS). When VSMC was stimulated with MS (0-10% strain, 60 cycles/min), both production and gelatinolytic activity of MMP-2, but not MMP-9, were increased in a force-dependent manner. MS-enhanced MMP-2 expression and activity were inhibited by molecular inhibition of Akt using Akt siRNA as well as by PI3K/Akt inhibitors, LY293002 and AI, but not by MAPK inhibitors such as PD98059, SP600125 and SB203580. MS also increased Akt phosphorylation in VSMC, which was attenuated by AG1295, a PDGF receptor (PDGFR) inhibitor, but not by inhibitors for other receptor tyrosine kinase including EGF, IGF, and FGF receptors. Although MS activated PDGFR-α as well as PDGFR-β in VSMC, MS-induced Akt phosphorylation was inhibited by molecular deletion of PDGFR-β using siRNA, but not by inhibition of PDGFR-α. Collectively, our data indicate that MS induces MMP-2 production in VSMC via activation of Akt pathway, that is mediated by activation of PDGFR-β signaling pathways.Platelet-derived growth factor BB enhances osteoclast formation and osteoclast precursor cell chemotaxis
Dian-Qi Li, Qi-Long Wan, Janak L Pathak, Zu-Bing LiPMID: 27628046 DOI: 10.1007/s00774-016-0773-8



